molecular formula C8H4N2OS B12855432 4-Mercaptobenzo[d]oxazole-2-carbonitrile

4-Mercaptobenzo[d]oxazole-2-carbonitrile

Cat. No.: B12855432
M. Wt: 176.20 g/mol
InChI Key: JIHLLWBAXLJIMT-UHFFFAOYSA-N
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Description

4-Mercaptobenzo[d]oxazole-2-carbonitrile (CAS 1806339-64-9) is a benzo[d]oxazole derivative of high interest in medicinal chemistry and biochemical research. With the molecular formula C8H4N2OS, this compound features a carbonitrile group at the 2-position and a thiol group, a key pharmacophore known to contribute to diverse biological activities . This structural motif is shared with other privileged scaffolds like 2-mercaptobenzothiazole (MBT) and 2-mercaptobenzimidazole, which are extensively reported in scientific literature for their potent biological properties . Researchers can leverage this compound as a key intermediate or precursor in developing novel bioactive molecules. Its core structure is associated with antimicrobial activity , showing efficacy against various bacterial and fungal strains . Furthermore, the mercapto group enables strong metal-chelating properties , making this compound a promising candidate for investigating enzyme inhibition mechanisms, particularly against copper-containing enzymes like tyrosinase . Tyrosinase is a key enzyme in melanin production, and inhibitors of this enzyme are actively explored for potential applications in treating skin hyperpigmentation and preventing the browning of food crops . The related 2-mercaptobenzothiazole scaffold has also demonstrated significant antitumor and antiproliferative effects in various cancer cell lines, suggesting potential research applications in oncology . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H4N2OS

Molecular Weight

176.20 g/mol

IUPAC Name

4-sulfanyl-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C8H4N2OS/c9-4-7-10-8-5(11-7)2-1-3-6(8)12/h1-3,12H

InChI Key

JIHLLWBAXLJIMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)N=C(O2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 4-Mercaptobenzo[d]oxazole-2-carbonitrile typically involves the use of 2-aminophenol as a precursor. The synthetic routes often include:

Chemical Reactions Analysis

4-Mercaptobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-Mercaptobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Mercaptobenzo[d]oxazole-2-carbonitrile involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of human carbonic anhydrases by binding to the enzyme’s active site, which contains a zinc ion coordinated by histidine residues . This binding inhibits the enzyme’s activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Mercaptobenzo[d]oxazole-2-carbonitrile can be contextualized by comparing it to related heterocycles, as outlined below:

2-Mercaptobenzo[d]thiazole-4-carbonitrile

  • Structural Differences : Replaces the oxazole ring with a thiazole (sulfur instead of oxygen in the heterocycle).
  • Synthesis: Prepared via heating 2-amino-3-chlorobenzonitrile with potassium ethylxanthate in DMF/N-methylpiperidinone at 180°C for 12 hours, yielding >96% .
  • Applications : Demonstrated anticancer activity in preliminary studies, likely due to kinase modulation .

5-Bromobenzo[d]oxazole-2-carbonitrile

  • Structural Differences : Substitutes the mercapto group with bromine at the 5-position.
  • Commercial Availability : Priced at €829.00 per gram (CymitQuimica, 2025), indicating high synthetic complexity .

5-Amino-2-methyloxazole-4-carbonitrile

  • Structural Differences: Features an amino (–NH₂) and methyl (–CH₃) group instead of mercapto and benzo-fused rings.
  • Safety Profile : Classified under H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications : Likely used as a building block for agrochemicals or pharmaceuticals, though less suited for metal-binding applications compared to mercapto derivatives.

Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)-4-carbonitrile

  • Structural Differences : Incorporates two fused thiadiazole rings instead of a single oxazole.
  • Characterization : Supported by extensive NMR, IR, and HR mass spectrometry data .
  • Applications: Potential use in optoelectronics due to extended π-conjugation, contrasting with the medicinal focus of mercapto-oxazole derivatives.

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Yield/Cost Key Applications Safety/Reactivity Notes
This compound Benzo[d]oxazole 4-SH, 2-CN Not reported Kinase inhibition, metal ligands High nucleophilicity (SH group)
2-Mercaptobenzo[d]thiazole-4-carbonitrile Benzo[d]thiazole 2-SH, 4-CN >96% yield Anticancer agents Thiazole enhances electron density
5-Bromobenzo[d]oxazole-2-carbonitrile Benzo[d]oxazole 5-Br, 2-CN €829.00/g Electrophilic intermediates High cost limits large-scale use
5-Amino-2-methyloxazole-4-carbonitrile Oxazole 5-NH₂, 2-CH₃, 4-CN Not reported Agrochemicals Hazardous (H302, H315, etc.)
Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)-4-carbonitrile Bis-thiadiazole 4-CN Spectral data available Optoelectronics Complex synthesis, no safety data

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